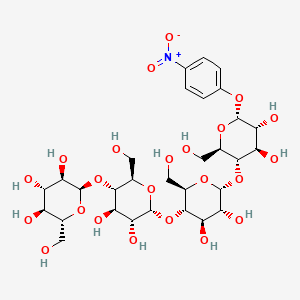
2-(1-Piperidinyl)-1h-benzimidazole
Descripción general
Descripción
2-(1-Piperidinyl)-1h-benzimidazole is a compound that falls under the category of piperidine derivatives . Piperidines are significant synthetic fragments used in drug design and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
The reaction of 2-furyl or 2-thienyl substituents undergoes ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .Aplicaciones Científicas De Investigación
Antibacterial Properties
Yun He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, demonstrating broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, including enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).
Antihistaminic Activity
A study by F. Janssens et al. (1985) focused on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, identifying compounds with potent antihistaminic properties after oral administration, useful in designing new antihistamine drugs (Janssens et al., 1985).
Fluorescent Probes for DNA Detection
N. Perin et al. (2011) accomplished the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, demonstrating their potential applications as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity upon binding to ct-DNA (Perin et al., 2011).
Anti-inflammatory and Neuroleptic Activities
Ganji et al. (2020) synthesized benzimidazole-2-thione derivatives, showcasing significant anti-inflammatory activity through molecular docking against the cox-2 enzyme, indicating their potential as anti-inflammatory drugs (Ganji & Agrawal, 2020). Additionally, a series of benzimidazole-piperidine derivatives were synthesized by Ümide Demir Özkay et al. (2017), revealing potent antinociceptive agents through various in vivo assays, contributing to neuroleptic drug development (Özkay et al., 2017).
Corrosion Inhibition
M. Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, showing high inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2016).
Direcciones Futuras
The future directions for the study of piperidine derivatives like 2-(1-Piperidinyl)-1h-benzimidazole involve the development of new and more potent analogs of this compound. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
The primary target of 2-(1-Piperidinyl)-1h-benzimidazole is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily involved in pain perception, but also has roles in mood regulation, immune response, and other physiological processes .
Mode of Action
This compound interacts with the MOR by binding to it with high affinity . This binding triggers a series of intracellular events, leading to the activation of the receptor. Using a MOR-β-arrestin2 activation assay, it was found that this compound is highly potent and efficacious in vitro .
Biochemical Pathways
The activation of MOR by this compound leads to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and reduced neuronal excitability . Additionally, it may also lead to the closing of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release .
Pharmacokinetics
It was found in serum and urine samples of a patient, indicating that it is absorbed and excreted by the body . The concentrations were 1.21 ng/mL in serum and 0.51 ng/mL in urine
Result of Action
The activation of MOR by this compound results in opioid-like effects, such as antinociception (pain relief), catalepsy, and thermic effects . Its potency in the hot plate assay was comparable to that of fentanyl, and over 190 times higher than that of morphine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action through drug-drug interactions . Additionally, factors such as pH, temperature, and the presence of certain ions can affect its stability and activity.
Propiedades
IUPAC Name |
2-piperidin-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQSMXGDBGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296913 | |
| Record name | 2-(Piperidin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2851-12-9 | |
| Record name | NSC112584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Piperidin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















